4-ethoxy-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-ethoxy-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a pyrazole ring, and a fluorophenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring is synthesized through a cyclization reaction.
Attachment of the Propyl Chain: The propyl chain is introduced via an alkylation reaction.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction involving hydrazine and an appropriate diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-ethoxy-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-ethoxy-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
- N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxy-1-(4-bromophenyl)-1H-pyrazole-3-carboxamide
Uniqueness: 4-ethoxy-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-2-26-16-12-24(15-6-4-14(19)5-7-15)22-17(16)18(25)21-8-3-10-23-11-9-20-13-23/h4-7,9,11-13H,2-3,8,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMPMTXAZFIRMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCCCN2C=CN=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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